molecular formula C22H22N4O3 B10879081 N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide

N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B10879081
M. Wt: 390.4 g/mol
InChI Key: RFSRTQCGFVZUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a pyridine ring, and a cyano group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions One common method starts with the preparation of the pyrrole ring through the cyclocondensation of appropriate precursors For instance, the reaction of 3-cyano-4,5-dimethyl-1H-pyrrole with 3-pyridinecarboxaldehyde under acidic conditions can form the core structure

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. Solvent-free methods or the use of green chemistry principles can also be employed to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.

Scientific Research Applications

N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-cyano-4,5-dimethyl-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide
  • N-[3-cyano-4,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide

Uniqueness

N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide is unique due to the specific positioning of the pyridine ring at the 3-position of the pyrrole ring. This structural feature can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substitution patterns.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethyl-1-pyridin-3-ylpyrrol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C22H22N4O3/c1-14-15(2)26(17-6-5-9-24-13-17)22(18(14)12-23)25-21(27)11-16-7-8-19(28-3)20(10-16)29-4/h5-10,13H,11H2,1-4H3,(H,25,27)

InChI Key

RFSRTQCGFVZUPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)CC2=CC(=C(C=C2)OC)OC)C3=CN=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.